N-(3-morpholin-4-ylpropyl)acetamide
Description
N-(3-Morpholin-4-ylpropyl)acetamide is a synthetic acetamide derivative characterized by a morpholine ring attached via a three-carbon propyl chain to the nitrogen of the acetamide group. Morpholine, a six-membered heterocyclic ether containing one oxygen and one nitrogen atom, confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence solubility and bioavailability. This compound serves as a key intermediate or pharmacophore in drug discovery, particularly in targeting neurological or oncological pathways. Its structural simplicity allows for versatile modifications, enabling comparative studies with analogues to optimize pharmacological profiles .
Properties
CAS No. |
7052-80-4 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-9(12)10-3-2-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |
InChI Key |
QGIILGSIXGPYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)acetamide typically involves the reaction of morpholine with 3-chloropropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by bases like triethylamine.
Industrial Production Methods: Industrial production of N-(3-morpholin-4-ylpropyl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: N-oxides of N-(3-morpholin-4-ylpropyl)acetamide.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Morpholine Positioning and Substituent Effects
The position of the morpholine group and its linkage to the acetamide core significantly impact biological activity:
- N-[3-(Morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide (Compound ID: Y509-7425): Shares the N-(3-morpholin-4-ylpropyl) backbone but incorporates phenyl and phenylsulfanyl groups at the acetamide’s α-position. However, the sulfanyl group may increase metabolic susceptibility .
- 2-(4-Isopropyl-3-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide: Here, morpholine is attached to a para-substituted phenyl ring instead of a propyl chain. The phenoxy group introduces steric bulk and electron-donating effects, which could alter receptor binding kinetics. This structural variation may reduce solubility but enhance affinity for hydrophobic enzyme pockets .
Table 1: Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
Pharmacological Activity and Target Specificity
Anti-Cancer Activity:
- Quinazoline-Based Analogues : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM). The sulfonyl-quinazoline moiety enhances DNA intercalation or kinase inhibition, a feature absent in N-(3-morpholin-4-ylpropyl)acetamide, which lacks such extended aromatic systems .
- Triazole and Thiadiazole Derivatives: N-(3-Morpholinopropyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 315239-15-7) incorporates a triazole-thioether group, enabling hydrogen bonding and π-π stacking with targets like FPR2 receptors.
Receptor Agonism:
Biological Activity
N-(3-Morpholin-4-ylpropyl)acetamide is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(3-Morpholin-4-ylpropyl)acetamide features a morpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 7052-80-4 |
Antimicrobial Properties
Research indicates that N-(3-morpholin-4-ylpropyl)acetamide exhibits antimicrobial activity against various pathogens. Preliminary studies have demonstrated its efficacy in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may interact with apoptotic proteins or influence cell cycle regulation, leading to reduced proliferation of cancerous cells .
The biological activity of N-(3-morpholin-4-ylpropyl)acetamide is believed to stem from its ability to bind to specific receptors or enzymes within the body. This interaction can modulate various cellular processes, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular metabolism.
- Receptor Interaction : It may act on neurotransmitter receptors, influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have documented the biological effects of N-(3-morpholin-4-ylpropyl)acetamide:
- Antimicrobial Activity Study : A study conducted by researchers at a pharmaceutical institute found that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms.
- Anticancer Evaluation : In vitro assays revealed that N-(3-morpholin-4-ylpropyl)acetamide could reduce the viability of breast cancer cells by 40% at a concentration of 100 µM after 48 hours of treatment. This effect was associated with increased levels of pro-apoptotic markers .
- Neurotransmitter Interaction Study : A pharmacological study suggested that the compound might act as a partial agonist at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation.
Comparative Analysis with Similar Compounds
The biological activity of N-(3-morpholin-4-ylpropyl)acetamide can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide | Indole derivative linked to morpholine | Potential serotonin receptor activity |
| 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide | Fluorinated derivative | Enhanced reactivity and potential for varied biological effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
